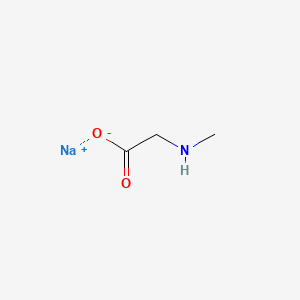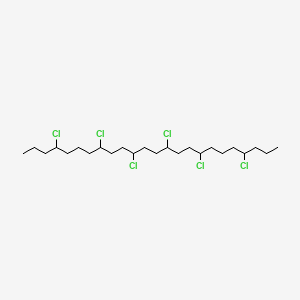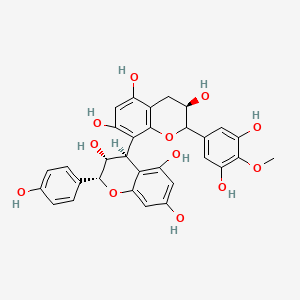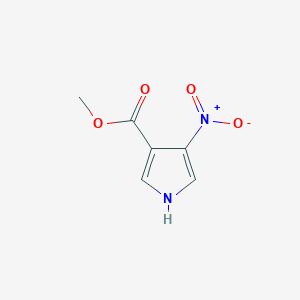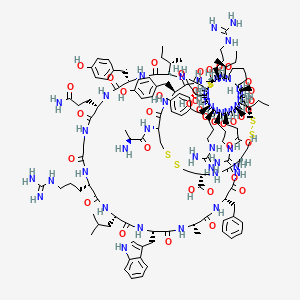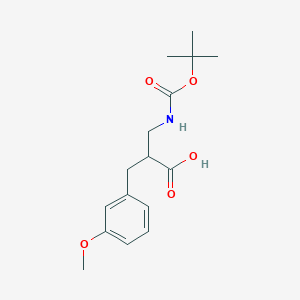
2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a methoxy group on the phenyl ring, and a propionic acid moiety. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propionic Acid Moiety: The protected amino group is then reacted with 3-methoxybenzaldehyde to form an imine intermediate.
Reduction: The imine intermediate is reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Carboxylation: The amine is then carboxylated using carbon dioxide in the presence of a base to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
化学反应分析
Types of Reactions
2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid moiety can be reduced to form an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: 2-(Tert-butoxycarbonylamino-methyl)-3-(3-hydroxy-phenyl)-propionic acid.
Reduction: 2-(Tert-butoxycarbonylamino-methyl)-3-(3-methoxy-phenyl)-propanol.
Substitution: 2-Amino-methyl-3-(3-methoxy-phenyl)-propionic acid.
科学研究应用
2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid is used in various scientific research applications, including:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs and biologically active molecules.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the amino group, allowing for selective reactions at other functional groups. The methoxy group on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
相似化合物的比较
Similar Compounds
2-(Tert-butoxycarbonylamino-methyl)-3-phenyl-propionic acid: Lacks the methoxy group on the phenyl ring.
2-(Tert-butoxycarbonylamino-methyl)-3-(4-methoxy-phenyl)-propionic acid: Has the methoxy group at the para position instead of the meta position.
2-(Tert-butoxycarbonylamino-methyl)-3-(3-hydroxy-phenyl)-propionic acid: Has a hydroxyl group instead of a methoxy group.
Uniqueness
2-n-boc-2-aminomethyl-3-(3-methoxy-phenyl)-propionic acid is unique due to the presence of the methoxy group at the meta position on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s solubility, stability, and biological activity, making it distinct from other similar compounds.
属性
CAS 编号 |
886364-91-6 |
|---|---|
分子式 |
C16H23NO5 |
分子量 |
309.36 g/mol |
IUPAC 名称 |
2-[(3-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)8-11-6-5-7-13(9-11)21-4/h5-7,9,12H,8,10H2,1-4H3,(H,17,20)(H,18,19) |
InChI 键 |
SUANLYCZPPNHCZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


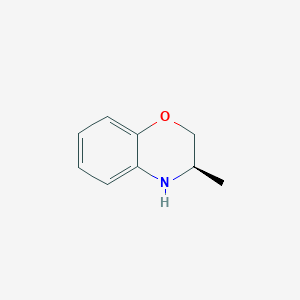
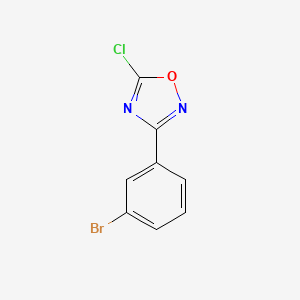
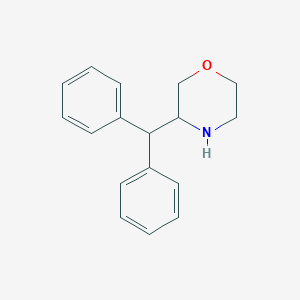
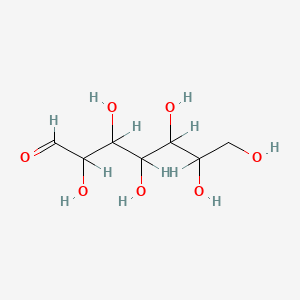
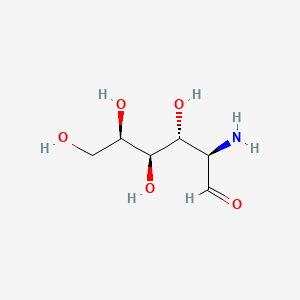
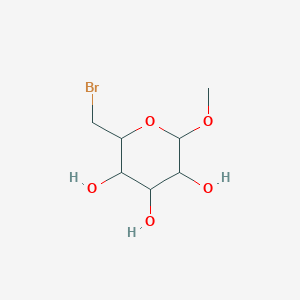

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B8269978.png)
